molecular formula C10H18O5 B066306 (5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one CAS No. 184761-17-9

(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one

Cat. No. B066306
M. Wt: 218.25 g/mol
InChI Key: GVLFVFPZDHRGRN-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one, also known as ethyl lactate, is a colorless liquid with a fruity odor. It is a naturally occurring ester that is commonly used as a solvent in various industrial applications. Ethyl lactate is biodegradable, non-toxic, and has low volatility, making it an environmentally friendly alternative to many traditional solvents.

Safety And Hazards

The Safety Data Sheet (SDS) for “(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one” includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-5-12-7-8(13-6-2)15-10(3,4)9(11)14-7/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLFVFPZDHRGRN-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(OC(C(=O)O1)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1[C@H](OC(C(=O)O1)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one

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